Cas no 1038214-38-8 (3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol)

3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol 化学的及び物理的性質
名前と識別子
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- Phenol, 3-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-
- 3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol
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- インチ: 1S/C11H17NO2/c1-11(2,8-13)12-7-9-4-3-5-10(14)6-9/h3-6,12-14H,7-8H2,1-2H3
- InChIKey: YBLAXEPVGSWDQL-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC(CNC(C)(C)CO)=C1
3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1054941-1g |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 95% | 1g |
$512.0 | 2024-08-02 | |
Enamine | EN300-165567-2.5g |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 2.5g |
$2155.0 | 2023-02-17 | ||
Enamine | EN300-165567-10.0g |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 10.0g |
$4729.0 | 2023-02-17 | ||
Enamine | EN300-165567-250mg |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 250mg |
$513.0 | 2023-09-21 | ||
Enamine | EN300-165567-50mg |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 50mg |
$468.0 | 2023-09-21 | ||
Enamine | EN300-165567-1000mg |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 1000mg |
$557.0 | 2023-09-21 | ||
Enamine | EN300-165567-2500mg |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 2500mg |
$1089.0 | 2023-09-21 | ||
Enamine | EN300-165567-1.0g |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 1g |
$0.0 | 2023-06-07 | ||
Ambeed | A1054941-5g |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 95% | 5g |
$1347.0 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019597-5g |
3-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol |
1038214-38-8 | 95% | 5g |
¥9247.0 | 2023-02-27 |
3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenol 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
3-{(1-hydroxy-2-methylpropan-2-yl)aminomethyl}phenolに関する追加情報
3-{(1-Hydroxy-2-Methylpropan-2-yl)Aminomethyl}Phenol: A Comprehensive Overview
The compound 3-{(1-Hydroxy-2-Methylpropan-2-yl)Aminomethyl}Phenol, with the CAS number 1038214-38-8, is a chemically synthesized organic compound that has garnered attention in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which combines a phenol group with an aminomethyl substituent attached to a 1-hydroxy-2-methylpropan-2-yl group. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial processes.
Recent studies have highlighted the potential of this compound in the field of pharmaceutical chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of new drug candidates. The phenol group, known for its antioxidant properties, has been leveraged in creating compounds with potential anti-inflammatory and neuroprotective effects. Additionally, the aminomethyl group enhances the compound's ability to form hydrogen bonds, which is crucial for drug-target interactions.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of green chemistry principles has been emphasized in recent research to minimize environmental impact. For instance, solvent-free conditions and catalytic systems have been employed to achieve higher yields while reducing waste generation. These advancements not only improve the efficiency of synthesis but also align with global sustainability goals.
The application of 3-{(1-Hydroxy-2-Methylpropan-2-yl)Aminomethyl}Phenol extends beyond pharmaceuticals. It has been investigated for its role in materials science, particularly in the development of novel polymers and coatings. The hydroxyl and amino groups present in the molecule provide opportunities for cross-linking and functionalization, leading to materials with enhanced mechanical and thermal properties. Such applications are particularly promising in industries such as aerospace and electronics, where high-performance materials are critical.
From an analytical perspective, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure and purity, ensuring compliance with quality standards in both research and industrial settings. Furthermore, computational chemistry tools have been utilized to predict the compound's reactivity and stability under various conditions, aiding in its optimization for specific applications.
In conclusion, 3-{(1-Hydroxy-2-Methylpropan-2-yl)Aminomethyl}Phenol represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable building block in organic synthesis, while ongoing research continues to uncover new avenues for its utilization. As scientific advancements progress, this compound is expected to play an increasingly significant role in driving innovation across industries.
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